(2E,4E)-Hepta-2,4-dienal

Catalog No.
S629598
CAS No.
4313-03-5
M.F
C7H10O
M. Wt
110.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E,4E)-Hepta-2,4-dienal

CAS Number

4313-03-5

Product Name

(2E,4E)-Hepta-2,4-dienal

IUPAC Name

(2E,4E)-hepta-2,4-dienal

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+

InChI Key

SATICYYAWWYRAM-VNKDHWASSA-N

SMILES

CCC=CC=CC=O

Solubility

Soluble in fixed oils; Insoluble in water
soluble (in ethanol)

Synonyms

(2E,4E)-2,4-Heptadienal; (E,E)-2,4-Heptadienal; (2E,4E)-2,4-Heptadienal; (E,E)-2,4-Heptadien-1-al; 2-trans-4-trans-Heptadienal; 2E,4E-Heptadienal; all-trans-2,4-Heptadienal; trans-2-trans-4-Heptadienal

Canonical SMILES

CCC=CC=CC=O

Isomeric SMILES

CC/C=C/C=C/C=O

2,4-Heptadienal is an organic compound with the formula C7H10O. It is a naturally occurring aldehyde found in various fruits and berries, including cranberries and cranberries []. While its applications are primarily in the food industry, 2,4-Heptadienal has also been explored in some scientific research areas.

Potential Antimicrobial Properties

Some studies have investigated the potential antimicrobial properties of 2,4-Heptadienal. One study found that it exhibited inhibitory effects against various foodborne pathogens, including Escherichia coli and Staphylococcus aureus []. However, further research is needed to determine the effectiveness and safety of 2,4-Heptadienal as a potential antimicrobial agent.

Biological Activity Studies

2,4-Heptadienal has also been studied for its potential biological activities. Some studies have shown that it may possess anti-inflammatory and antioxidant properties [, ]. However, these studies are preliminary, and further research is needed to understand the mechanisms and potential therapeutic applications of 2,4-Heptadienal.

(2E,4E)-Hepta-2,4-dienal, also known as trans,trans-2,4-heptadienal, is a seven-carbon aldehyde with two conjugated double bonds located at the 2nd and 4th positions. Its molecular formula is C₇H₁₀O, and it has a molecular weight of approximately 110.15 g/mol. This compound is recognized for its distinct aroma and flavor properties, making it a valuable ingredient in the food industry as a flavoring agent. It also serves as a marker for oxidative rancidity in various products .

Currently, there is no extensive research available on the specific mechanism of action of 2,4-Heptadienal in biological systems.

  • Presumed irritant: As with most aldehydes, 2,4-Heptadienal may irritate the skin, eyes, and respiratory system upon contact or inhalation.
  • Potential flammability: The presence of double bonds makes it likely flammable.

  • Oxidation: It can be oxidized to form heptanoic acid using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction using hydrogen gas in the presence of a palladium catalyst, yielding heptanal.
  • Substitution: Nucleophilic addition reactions with Grignard reagents can produce various alcohol derivatives .

These reactions highlight its versatility in organic synthesis and potential applications in medicinal chemistry.

Several methods are available for synthesizing (2E,4E)-hepta-2,4-dienal:

  • Aldol Condensation: A common synthetic route involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration to form the conjugated diene system.
  • Catalytic Dehydrogenation: In industrial settings, it can be produced through the catalytic dehydrogenation of heptanal, where hydrogen atoms are removed in the presence of a metal oxide catalyst .

These methods allow for both laboratory-scale and industrial production.

(2E,4E)-Hepta-2,4-dienal finds diverse applications across various fields:

  • Food Industry: It is primarily used as a flavoring agent due to its appealing aroma.
  • Chemical Research: The compound serves as a starting material for synthesizing more complex organic compounds.
  • Biological Studies: Ongoing research explores its potential therapeutic applications and interactions within biological systems .

Studies have shown that (2E,4E)-hepta-2,4-dienal can interact with phenolic compounds. These interactions are significant in understanding how lipid oxidation products influence food quality and safety. The trapping of this compound by phenolics may lead to the formation of stable adducts that can be detected in food products .

Several compounds share structural similarities with (2E,4E)-hepta-2,4-dienal:

CompoundStructure TypeNotable Features
2,4-DecadienalDecadienalLonger carbon chain; strong aroma
2,4-NonadienalNonadienalNine-carbon chain; also used as a flavoring agent
2-HexenalHexenalSix-carbon chain; known for its green apple aroma

Uniqueness: The unique combination of a seven-carbon chain and two conjugated double bonds gives (2E,4E)-hepta-2,4-dienal distinct chemical and physical properties compared to these similar compounds. Its specific structure leads to unique reactivity patterns and sensory characteristics that are valuable in both industrial and research contexts .

Physical Description

Slightly yellow liquid; fatty, green aroma

XLogP3

1.6

Density

0.822-0.828

Melting Point

84.5 °C

UNII

VY79R3SU8X

GHS Hazard Statements

Aggregated GHS information provided by 258 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

5910-85-0
4313-03-5

Wikipedia

(2E,4E)-2,4-heptadienal

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

2,4-Heptadienal, (2E,4E)-: ACTIVE
2,4-Heptadienal: INACTIVE

Dates

Modify: 2023-08-15

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